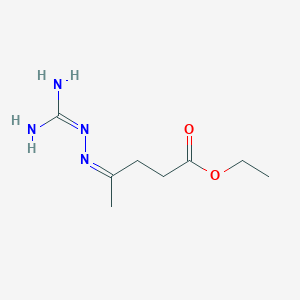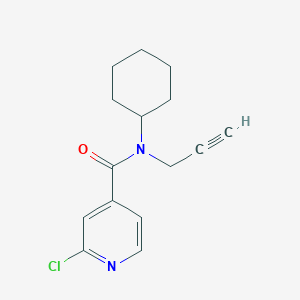![molecular formula C14H16N4O3 B2947442 2-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 2034504-65-7](/img/structure/B2947442.png)
2-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest for its potential applications in various fields of research. This compound is notable for its unique structural characteristics, which combine cyclopropyl and pyridopyrimidine moieties, offering a broad spectrum of chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide typically involves multi-step organic synthesis protocols. The starting materials often include cyclopropylamine, ethyl acetoacetate, and appropriate reagents to construct the pyridopyrimidine scaffold. Typical reaction conditions might include:
Step 1: Cyclopropylamine reacts with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form the cyclopropyl intermediate.
Step 2: The intermediate undergoes further reactions to introduce the pyridopyrimidine core, often involving cyclization reactions facilitated by reagents like phosphorus oxychloride (POCl3).
Step 3: The resulting compound is subjected to acylation conditions, typically using acetic anhydride and catalysts like pyridine, to yield the final product.
Industrial Production Methods
Industrial production of this compound might utilize optimized synthetic routes to maximize yield and efficiency, often involving flow chemistry or microwave-assisted synthesis to accelerate reaction times and improve throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl or pyridopyrimidine moieties, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, employing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The acetyl group can participate in nucleophilic substitution reactions, reacting with various nucleophiles under conditions that promote such transformations (e.g., acidic or basic media).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminium hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, under acidic or basic conditions
Major Products Formed
Oxidation: Cyclopropyl derivatives with oxidized functional groups
Reduction: Reduced derivatives with hydroxyl or alkyl groups
Substitution: Substituted derivatives where the acetyl group is replaced with other functional groups
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic synthesis pathways.
Biology
Medicine
In medicine, research is focused on its potential as a pharmacophore for designing new drugs, particularly those targeting enzymatic pathways or receptors involved in disease processes.
Industry
In industry, the compound might be used in the development of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyridopyrimidine moieties may facilitate binding to these targets, potentially inhibiting enzymatic activity or modulating receptor functions. Pathways involved could include key signaling cascades or metabolic routes pertinent to the compound's biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)acetamide: Similar structure but lacking the pyridopyrimidine moiety.
N-(2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide: Similar but without the cyclopropyl group.
Cyclopropylamine derivatives: Various compounds featuring the cyclopropyl group, showcasing differing biological activities.
Highlighting Uniqueness
This compound’s uniqueness lies in its combination of cyclopropyl and pyridopyrimidine moieties, which is not commonly seen in other related compounds. This structural uniqueness endows it with distinctive chemical reactivity and biological potential, differentiating it from simpler analogues or other pyrimidine derivatives.
Properties
IUPAC Name |
2-cyclopropyl-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-11(8-9-3-4-9)15-6-7-18-13(20)10-2-1-5-16-12(10)17-14(18)21/h1-2,5,9H,3-4,6-8H2,(H,15,19)(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIJVXSELKPXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2947362.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947366.png)
![N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B2947369.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2947372.png)
![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one](/img/structure/B2947375.png)
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2947376.png)
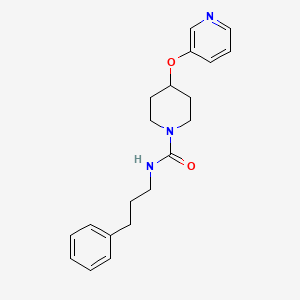
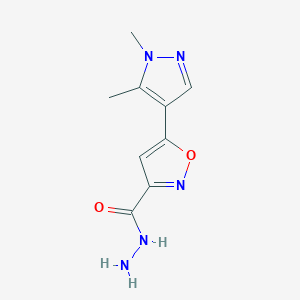
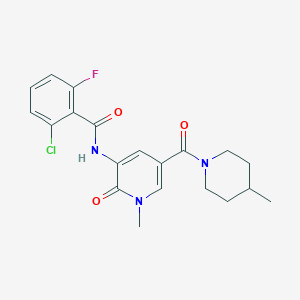
![8-(2-bromobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2947380.png)
